molecular formula C19H16Cl2N4O2 B11474350 6-(4-chlorobenzyl)-1-(4-chlorophenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

6-(4-chlorobenzyl)-1-(4-chlorophenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11474350
M. Wt: 403.3 g/mol
InChI Key: NEAADEBTBYHIAT-UHFFFAOYSA-N
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Description

This compound, also known by its IUPAC name 4-Pyrimidinamine, 6-chloro-2-(methylthio)- , has the molecular formula C₅H₆ClN₃S with a molecular weight of approximately 175.639 g/mol . It features a pyrimidine core with chlorobenzyl and chlorophenyl substituents. Let’s explore its properties and applications further.

Preparation Methods

The synthesis of 6-(4-chlorobenzyl)-1-(4-chlorophenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves several steps:

Industrial production methods may vary, but these synthetic routes provide a foundation for its preparation.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: These reactions lead to various derivatives, such as substituted pyrimidines and related compounds.

Scientific Research Applications

    Chemistry: Investigate its reactivity in heterocyclic chemistry and explore new derivatives.

    Biology: Study its interactions with biological macromolecules (e.g., proteins, DNA) and evaluate potential bioactivity.

    Medicine: Assess its pharmacological properties, including antimicrobial or anticancer effects.

    Industry: Explore its use as a building block for drug development or materials synthesis.

Mechanism of Action

    Targets: Identify molecular targets (enzymes, receptors) affected by the compound.

    Pathways: Investigate signaling pathways modulated by its interactions.

Comparison with Similar Compounds

Properties

Molecular Formula

C19H16Cl2N4O2

Molecular Weight

403.3 g/mol

IUPAC Name

1-(4-chlorophenyl)-6-[(4-chlorophenyl)methyl]-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H16Cl2N4O2/c20-13-3-1-12(2-4-13)9-24-10-16-17(22-11-24)25(19(27)23-18(16)26)15-7-5-14(21)6-8-15/h1-8,22H,9-11H2,(H,23,26,27)

InChI Key

NEAADEBTBYHIAT-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NCN1CC3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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